N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(4-METHYL-2-PYRIDYL)THIOUREA
Overview
Description
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a pyrazolyl ring, and a pyridyl thiourea moiety, which contribute to its distinct chemical properties.
Scientific Research Applications
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-4-carboxylic acid, followed by the introduction of the 4-methyl-2-pyridyl group through a thiourea linkage. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)UREA: Similar structure but lacks the thiourea moiety.
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)CARBAMATE: Contains a carbamate group instead of thiourea.
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOCARBAMATE: Similar to the thiourea compound but with a thiocarbamate group.
Uniqueness
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYL-2-PYRIDYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea moiety, in particular, allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(4-methylpyridin-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5S/c1-12-6-7-19-16(8-12)22-17(24)21-15-9-20-23(11-15)10-13-2-4-14(18)5-3-13/h2-9,11H,10H2,1H3,(H2,19,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRNMQBVPFGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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